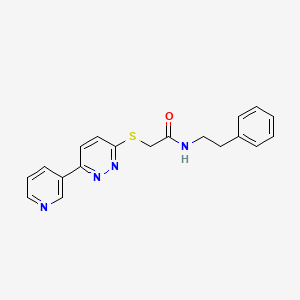

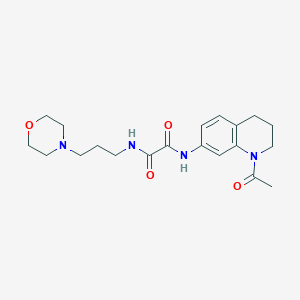

N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including coupling reactions and the use of different reagents and catalysts. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs as opioid kappa agonists was achieved by exploring variations in N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was performed using a coupling reaction, and the product was crystallized using a toluene and methanol mixture . These methods could potentially be adapted for the synthesis of "N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide."

Molecular Structure Analysis

The molecular structure and vibrational properties of acetamide compounds have been investigated using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD, FT-IR, NMR, and DFT calculations . The crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was determined using single-crystal X-ray diffraction, revealing the planarity of the amide unit and the dihedral angles with the benzene and pyridine rings . These studies provide a foundation for analyzing the molecular structure of "this compound."

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetamide compounds, including their reactivity with different reagents to form new derivatives. For instance, N-1-Naphthyl-3-oxobutanamide was used in the synthesis of various heterocyclic compounds, demonstrating the versatility of acetamide derivatives in chemical synthesis . The functionalization of 3-(substituted amino)thieno[2,3-b]pyridines with azidoacetamide and monothiooxamide fragments was also reported . These reactions could be relevant to the chemical reactivity of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide compounds are influenced by their molecular structure and substituents. The papers discuss properties such as thermal stability, vibrational absorption bands, and hydrogen bonding patterns . The crystal packing and intermolecular interactions play a significant role in the stability of these compounds . The biological activities of acetamide derivatives, such as their use as opioid agonists and potential antifungal and insecticidal agents, are also highlighted . These properties are essential for understanding the behavior of "this compound" in various environments and its potential applications.

科学的研究の応用

Synthesis and Biological Activity

Synthesis and Molecular Docking : Novel pyridine and fused pyridine derivatives were synthesized, starting from specific pyridine-carbonitriles. These compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, showed moderate to good binding energies towards GlcN-6-P synthase, suggesting potential biological activity. They also exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).

Synthesis of Pyridazin-3-one Derivatives : A method for synthesizing a novel class of pyridazin-3-one derivatives was established, leading to compounds with potential for further chemical transformations and possibly biological applications (Ibrahim & Behbehani, 2014).

Antisecretory Activity of Pyridazine Derivatives : A series of 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives were synthesized and investigated for their antisecretory activity. Some derivatives showed potent, long-lasting activity, indicating potential as therapeutic agents (Yamada et al., 1981).

Cascade Reactions for Heterocycles : Thioureido-acetamides were used as starting materials for synthesizing various heterocycles through one-pot cascade reactions. This demonstrates a versatile approach to heterocyclic chemistry with potential for creating compounds with biological activity (Schmeyers & Kaupp, 2002).

Antiproliferative and Antimicrobial Studies

Antiproliferative Activity of Pyridine-Thiazole Derivatives : Pyridine linked thiazole hybrids showed promising anticancer activity against certain cancer cell lines, highlighting the potential of these compounds in cancer therapy (Alqahtani & Bayazeed, 2020).

Antimicrobial Activity of Novel Sulphonamide Derivatives : The synthesis of sulphonamide derivatives and their evaluation for antimicrobial activity reveal potential applications in combating microbial infections (Fahim & Ismael, 2019).

特性

IUPAC Name |

N-(2-phenylethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c24-18(21-12-10-15-5-2-1-3-6-15)14-25-19-9-8-17(22-23-19)16-7-4-11-20-13-16/h1-9,11,13H,10,12,14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMAJCUSROVXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)

![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)

![2-[5-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2546763.png)

![2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2546764.png)